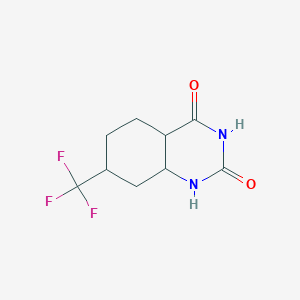
6-Fluoroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom at the 6th position and two keto groups at the 2nd and 3rd positions of the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-dione typically involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea, which yields quinoxaline-2,3(1H,4H)-dithione. This intermediate can then be further processed to introduce the fluorine atom at the 6th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-Fluoroquinoxaline-2,3-dione primarily involves its interaction with molecular targets such as enzymes and receptors. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline-2,3-dione: Lacks the fluorine atom at the 6th position but shares similar structural features.
6-Fluoroquinoline-2,3-dione: Another fluorinated derivative with a quinoline ring structure.
Fluoroquinolones: A class of antibiotics with a similar fluorinated quinoline core.
Uniqueness: 6-Fluoroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for drug development and other scientific applications .
Eigenschaften
Molekularformel |
C8H3FN2O2 |
|---|---|
Molekulargewicht |
178.12 g/mol |
IUPAC-Name |
6-fluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3FN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
InChI-Schlüssel |
XPHHFQBFRUQIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
gold(i)](/img/structure/B12342930.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)
![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)




![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)

![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)


